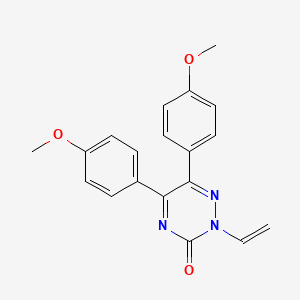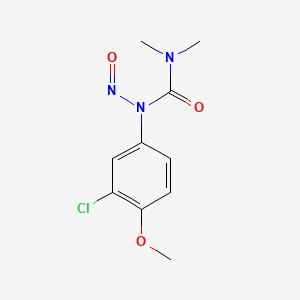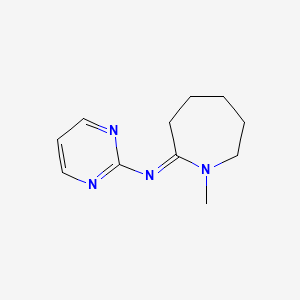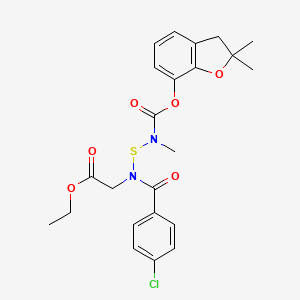
Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a benzofuranyl moiety, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multi-step organic reactions. The process may start with the protection of glycine, followed by the introduction of the chlorobenzoyl group through acylation. The benzofuranyl moiety can be introduced via a coupling reaction, and the final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuranyl moiety.
Reduction: Reduction reactions can occur at the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions may take place at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of glycine are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry explores such compounds for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets. The chlorobenzoyl group may interact with enzymes or receptors, while the benzofuranyl moiety can modulate biological pathways. The ethyl ester group facilitates cellular uptake and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(4-chlorobenzoyl)-N-(methylamino)thio-, ethyl ester
- Glycine, N-(4-bromobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
Uniqueness
The unique combination of functional groups in Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propriétés
Numéro CAS |
82571-70-8 |
|---|---|
Formule moléculaire |
C23H25ClN2O6S |
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
ethyl 2-[(4-chlorobenzoyl)-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C23H25ClN2O6S/c1-5-30-19(27)14-26(21(28)15-9-11-17(24)12-10-15)33-25(4)22(29)31-18-8-6-7-16-13-23(2,3)32-20(16)18/h6-12H,5,13-14H2,1-4H3 |
Clé InChI |
RAOBDLSFPLXATH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C(=O)C1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
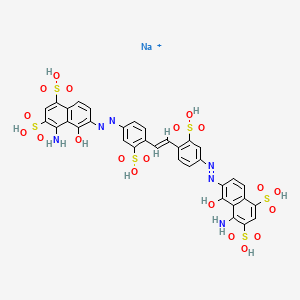
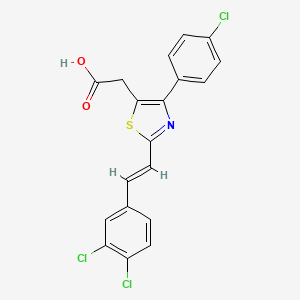
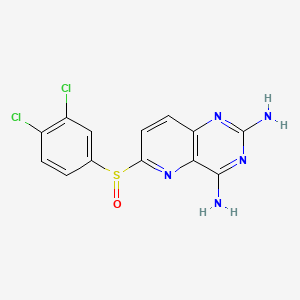
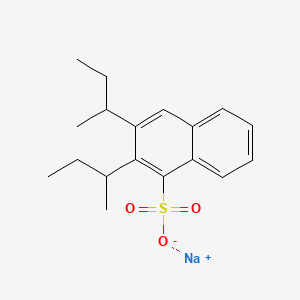
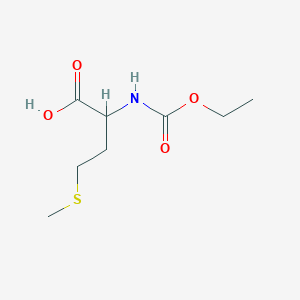
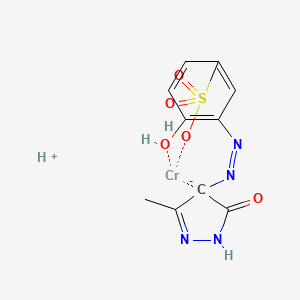

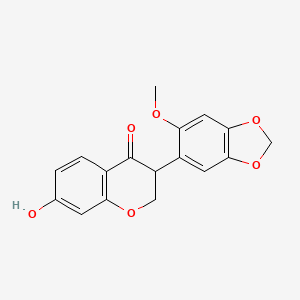
![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
